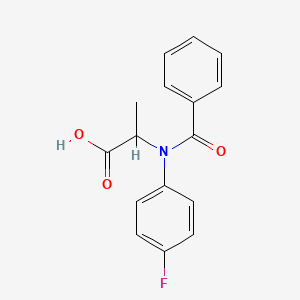

2-(Benzoyl-4-fluoroanilino)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

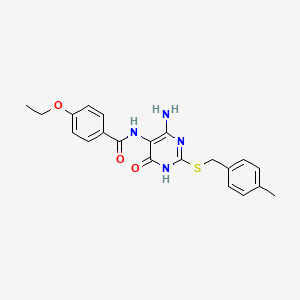

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(Benzoyl-4-fluoroanilino)propanoic acid involves multiple steps, starting from basic precursors to more complex derivatives. For instance, 3-(4-Phenyl) benzoyl propionic acid has been used as a starting material for the synthesis of several heterocyclic compounds, showcasing the versatility of benzoyl propionic acid derivatives in chemical synthesis (Soliman et al., 2010). Similarly, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through a reaction involving 4-fluorobenzaldehyde and alpha-alanine, indicating the reactive nature of such compounds and their potential for further modification (Ruan et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been extensively studied, with techniques such as NMR, FTIR, and Raman spectroscopy being employed to verify structural details. These studies have led to a deeper understanding of the ground-state geometries and vibrational wavenumbers of such compounds, contributing to the development of theoretical spectra that match experimental data closely (Ruan et al., 2009).

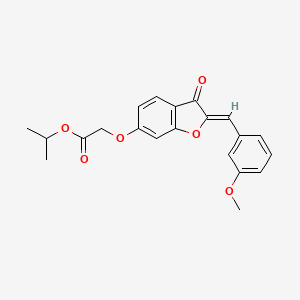

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse and lead to a variety of products. For example, the reaction of 3-Benzoyl-2-quinolinecarboxaldehyde with primary amines results in high-sensitivity derivatives suitable for chromatographic analysis, demonstrating the compound's utility in analytical chemistry (Beale et al., 1989).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments and applications. Studies on similar compounds have provided insights into their hydrogen-bonded networks and crystal structures, which play significant roles in determining their physical characteristics (Smith et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles, electrophilic substitution reactions, and potential for forming heterocyclic compounds, are key to exploring the utility of this compound in synthetic chemistry. Research into the behavior of benzoyl propionic acid derivatives under various conditions has revealed their potential for creating a wide range of heterocyclic compounds, further highlighting the compound's versatility (Soliman et al., 2010).

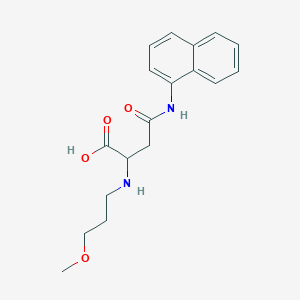

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-(Benzoyl-4-fluoroanilino)propanoic acid is used as a starting material in the synthesis of various heterocyclic compounds, such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These compounds have potential applications in pharmaceuticals due to their diverse biological activities (Soliman, Bakeer, & Attia La., 2010).

Development of Chemiresistors

In the field of chemical sensing, this compound-related compounds have been used in the development of chemiresistors. These sensors show high sensitivity and selectivity for certain chemicals, making them useful in environmental monitoring and medical diagnostics (Mondal et al., 2018).

Fluorescent Amino Acid Synthesis

This compound has been used in the synthesis of fluorescent amino acids, which are important tools for studying protein structure, dynamics, and interactions in biological systems (Summerer et al., 2006).

Synthesis of N′-Benzylidene Derivatives

This compound is involved in the synthesis of N′-benzylidene derivatives, which have shown potential in pharmaceutical applications due to their antioxidant properties (Zaheer et al., 2015).

Photodegradation Studies

It plays a role in the study of photodegradation mechanisms in certain nonsteroidal anti-inflammatory drugs. Understanding these mechanisms is crucial for the development of safer pharmaceuticals (Musa & Eriksson, 2009).

Co-crystalline Hydrogen Bonded Solids

This compound contributes to the formation of hydrogen-bonded co-crystalline solids, important in the field of crystal engineering for the development of new materials (Alshahateet et al., 2004).

Propanal Hydroamination

This compound is involved in hydroamination reactions, a key process in organic synthesis with applications in pharmaceuticals and agrochemicals (Magdalinova et al., 2010).

Mécanisme D'action

Mode of Action

It contains a fluoroaniline moiety, which is a common building block in medicinal chemistry and related fields . Fluoroaniline derivatives can interact with various biological targets, leading to diverse physiological effects .

Biochemical Pathways

Fluoroaniline, a component of this compound, is used as a precursor to various potential and real applications . It can be involved in the synthesis of fungicides, fentanyl analogues, and ligands for homogeneous catalysis .

Result of Action

Fluoroaniline derivatives have been evaluated for various applications, including the production of ligands for homogeneous catalysis .

Propriétés

IUPAC Name |

2-(N-benzoyl-4-fluoroanilino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FNO3/c1-11(16(20)21)18(14-9-7-13(17)8-10-14)15(19)12-5-3-2-4-6-12/h2-11H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXIYTNSTJFAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C1=CC=C(C=C1)F)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)

![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)